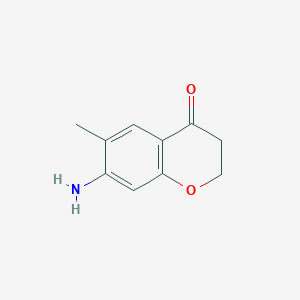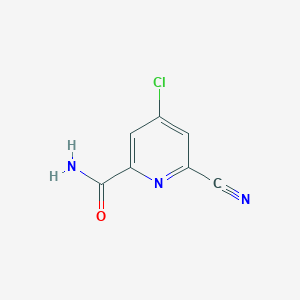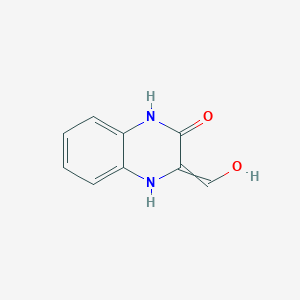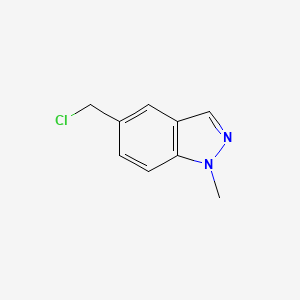
1-(3-Methylnaphthalen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylnaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the third position and an ethanone group at the first position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylnaphthalen-2-yl)ethan-1-one typically involves Friedel-Crafts acylation of 3-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(3-Methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: 3-Methylnaphthalene-2-carboxylic acid.
Reduction: 1-(3-Methylnaphthalen-2-yl)ethanol.
Substitution: 1-(3-Bromonaphthalen-2-yl)ethan-1-one.
科学的研究の応用
1-(3-Methylnaphthalen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Methylnaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.
類似化合物との比較
- 1-(Naphthalen-2-yl)ethan-1-one
- 1-(3-Hydroxynaphthalen-2-yl)ethan-1-one
- 1-(3-Methylnaphthalen-2-yl)ethanol
Comparison: 1-(3-Methylnaphthalen-2-yl)ethan-1-one is unique due to the presence of the methyl group at the third position, which influences its chemical reactivity and physical properties. Compared to 1-(Naphthalen-2-yl)ethan-1-one, the methyl group provides steric hindrance, affecting the compound’s ability to undergo certain reactions. The hydroxyl derivative, 1-(3-Hydroxynaphthalen-2-yl)ethan-1-one, exhibits different solubility and hydrogen bonding characteristics, making it suitable for different applications.
特性
CAS番号 |
30835-53-1 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
1-(3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)8-13(9)10(2)14/h3-8H,1-2H3 |
InChIキー |
ONZFOFZTEFYDCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C=C1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)





